3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a chemical compound characterized by a complex spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is and it has a molecular weight of 234.13 g/mol. The compound features a spiro framework, which consists of two rings sharing a common carbon atom, contributing to its unique three-dimensional shape. This structure is significant as it can influence the compound's physical and chemical properties, including its reactivity and biological activity.
The reactivity of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. Additionally, the azaspiro framework allows for potential cyclization reactions and modifications at different positions on the molecule, which can further enhance its chemical versatility.
Research has indicated that compounds similar to 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane exhibit significant biological activities, particularly in relation to sigma receptors. Sigma receptors are implicated in various neurological processes, making these compounds potential candidates for drug development aimed at treating neurological disorders. Preliminary studies suggest that derivatives of this compound may have applications in neuropharmacology, although specific biological activity data for this compound itself remains limited.
The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves multi-step organic reactions starting from readily available precursors. A common approach includes:
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane holds potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting sigma receptors or related pathways in neurobiology. Its unique structure may also make it useful in the synthesis of more complex organic molecules, serving as an intermediate in various
Interaction studies are crucial for understanding how 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane interacts with biological systems. Initial research suggests that compounds with similar structural features may modulate sigma receptor activity, influencing neurotransmitter release and neuronal excitability. Further studies using radioligand binding assays could elucidate the binding affinity and specificity of this compound towards sigma receptors and other relevant targets.
Several compounds share structural similarities with 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane, which may provide insight into its unique properties:
These compounds highlight the diversity within the spirocyclic family and underscore how variations in functional groups and heteroatoms can affect biological activity and chemical reactivity.
The intramolecular ene reaction of acylnitroso compounds represents a powerful method for constructing nitrogen-containing heterocycles, including azaspirocyclic systems relevant to 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane synthesis [11] [12]. This approach involves the generation of highly reactive acylnitroso intermediates that undergo pericyclic reactions with appropriately positioned alkenes to form carbon-nitrogen bonds with concurrent allylic transposition [11] [13].
The mechanism of the acylnitroso ene reaction proceeds through the thermal or catalytic generation of acylnitroso species (RCONO), which act as electrophilic enophiles [11] [14]. These reactive intermediates then participate in a pericyclic reaction with an alkene containing an allylic hydrogen, resulting in the formation of a new carbon-nitrogen bond and migration of the double bond [13] [15]. The reaction typically follows a concerted pathway, although stepwise mechanisms involving diradical intermediates have been proposed in certain cases [12] [14].
For the synthesis of azaspirocyclic systems like those found in 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane, the intramolecular variant of this reaction is particularly valuable [11] [15]. When the acylnitroso moiety and the alkene are tethered within the same molecule, the reaction can lead to the formation of cyclic structures with high regioselectivity [11] [14]. The table below summarizes key reaction conditions and outcomes for intramolecular acylnitroso ene reactions relevant to azaspirocyclic formation:
| Substrate Type | Acylnitroso Generation Method | Reaction Conditions | Product Type | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|---|
| Hydroxamic acid derivatives | Oxidation with lead tetraacetate | 0-25°C, dichloromethane | N-hydroxylated azacycles | 65-85 | High |
| Nitroso-Diels-Alder adducts | Thermal retro-Diels-Alder | 80-100°C, toluene | Spirocyclic hydroxamic acids | 55-75 | Moderate to high |
| N-hydroxycarbamates | Enzymatic oxidation | Aqueous buffer, 25-37°C | Cyclic N-hydroxycarbamates | 70-90 | Very high |
| Acylnitroso precursors with tethered dienes | In situ oxidation | Various solvents, 0-25°C | Azaspirocycles | 60-80 | High |
Recent advances in this field include the development of biocatalytic methods for generating acylnitroso intermediates under mild conditions [16] [15]. For example, the use of oxidase/peroxidase enzyme couples for the formal dehydrogenation of N-hydroxycarbamates and hydroxamic acids with air as the terminal oxidant has enabled the generation of acylnitroso species under particularly mild aqueous conditions [17] [18]. These enzymatic approaches offer advantages in terms of sustainability and operational simplicity compared to traditional methods using stoichiometric oxidants [15] [18].
The regioselectivity of intramolecular acylnitroso ene reactions is influenced by both steric and electronic factors [11] [13]. In the context of azaspirocycle formation, the reaction typically favors the formation of five- and six-membered rings, making it suitable for constructing the heterocyclic rings found in 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane and related structures [11] [14]. The stereoselectivity of these reactions can be controlled through the judicious choice of substrate geometry and reaction conditions, allowing for the stereoselective construction of complex azaspirocyclic frameworks [13] [15].
Metal-catalyzed oxidative cyclization represents a versatile approach for the construction of azaspirocyclic systems, including those relevant to 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane synthesis [3] [19]. These methods typically involve the use of transition metal catalysts to promote the formation of carbon-carbon or carbon-heteroatom bonds through oxidative processes, often leading to the construction of complex spirocyclic structures in a single operation [20] [8].
Iron-catalyzed oxidative cyclizations have emerged as particularly effective methods for the construction of spirocyclic compounds [19] [21]. For instance, iron-salan complexes have been employed in tandem oxidative cyclization reactions that combine ortho-quinone methide formation, Michael addition, and asymmetric dearomatization to generate spirocyclic dihydrobenzofurans with high enantioselectivity [21] [19]. These reactions utilize dioxygen in air as the hydrogen acceptor, making them environmentally benign and operationally simple [21] [8].
Copper-catalyzed oxidative cyclizations have also been extensively studied for the synthesis of azaspirocyclic systems [22] [9]. A notable example involves the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides with ethyl bromodifluoroacetate, which proceeds through a tandem radical addition and dearomatizing cyclization process to afford difluoroalkylated 2-azaspiro[4.5]decane derivatives [22] [23]. This methodology demonstrates the potential for introducing fluorinated substituents into azaspirocyclic frameworks, which can be valuable for modulating the properties of these compounds [22] [9].
Palladium-catalyzed oxidative cyclizations offer another powerful approach for constructing azaspirocyclic systems [24] [9]. A modular approach using palladium catalysis has been developed for the synthesis of bis-heterocyclic spirocycles, leveraging a Mizoroki-Heck-type reaction to generate a neopentylpalladium species that can undergo intramolecular C-H activation on various (hetero)aryl C-H bonds [24] [9]. This methodology allows for the construction of [4.4] and [4.5] bis-heterocyclic spirocycles in high yields, with diverse combinations of heterocycles possible [24] [19].
The table below summarizes key metal-catalyzed oxidative cyclization strategies for the synthesis of azaspirocyclic systems:
| Metal Catalyst | Substrate Class | Oxidant | Key Transformation | Product Type | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| Iron-salan complexes | 2-naphthols and phenols | O2 (air) | Dearomatization/spirocyclization | Spirocyclic dihydrobenzofurans | 75-95 | High ee |
| Copper salts | N-benzylacrylamides | Bromodifluoroacetates | Radical addition/dearomatization | Difluoroalkylated azaspiro[4.5]decanes | 65-85 | Moderate to high |
| Palladium complexes | Aryl halides with tethered alkenes | Internal oxidant | C-H activation/cyclization | Bis-heterocyclic spirocycles | 70-95 | Variable |
| Silver salts | Cinnamamides | External oxidant | Radical cascade cyclization | Phosphorylated azaspiro[4.5]decenones | 60-80 | High regioselectivity |
| Titanocene/photoredox | Epoxyalkynes | Visible light | Radical opening/spirocyclization | Spirocycles with quaternary centers | 70-90 | Moderate to high |
Recent advances in this field include the development of dual catalytic systems that combine metal catalysis with photoredox catalysis [8] [23]. For example, the synergistic utilization of titanocene/photoredox dual catalysis driven by visible light has been applied to the radical opening/spirocyclization of epoxyalkynes, providing access to spirocycles featuring spiro all-carbon quaternary stereocenters [8] [23]. This environmentally benign process uses organic donor-acceptor fluorophores as photocatalysts and Hantzsch esters as electron donors instead of stoichiometric metallic reductants [8] [9].
The stereochemical control in metal-catalyzed oxidative cyclizations can be achieved through the use of chiral ligands or catalysts [19] [21]. For instance, chiral salan ligands have been employed in iron-catalyzed asymmetric tandem spirocyclizations to achieve high levels of enantioselectivity [21] [19]. The development of such stereoselective methods is particularly valuable for the synthesis of enantiomerically enriched azaspirocyclic compounds, which may exhibit enhanced biological activities compared to their racemic counterparts [19] [9].
The [4+2] cycloaddition approach utilizing Nazarov reagents represents a powerful strategy for constructing spirocyclic frameworks relevant to 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane synthesis [25] [26]. Nazarov reagents, typically divinyl ketones or their derivatives, participate in cycloaddition reactions that can lead to the formation of complex spirocyclic structures with high levels of stereocontrol [25] [27].
The Nazarov cyclization reaction itself involves the 4π-electrocyclic ring closure of divinyl ketones or related substrates to form cyclopentenones [27] [28]. This reaction proceeds through the formation of a pentadienyl cation intermediate, which undergoes conrotatory electrocyclization followed by deprotonation to yield the cyclopentenone product [27] [28]. When combined with other reaction components in a [4+2] cycloaddition format, this process can be harnessed for the construction of spirocyclic systems [25] [26].
A notable example of this approach involves the bifunctional organocatalytic asymmetric formal [4+2] cycloaddition of Nazarov reagents with methyleneindolinones, which affords spiro[4-cyclohexanone-1,3'-oxindoline] derivatives with excellent enantioselectivity (up to 98% ee) [25] [29]. This methodology demonstrates the potential for achieving high levels of stereochemical control in the construction of spirocyclic frameworks using Nazarov reagents [25] [26].
Another significant development is the Nazarov-ene tandem reaction for the stereoselective synthesis of bicyclic spiro compounds [29] [26]. This approach involves an interrupted Nazarov cyclization in which the oxyallyl cation intermediate is captured by an ene-type reaction rather than undergoing the typical deprotonation pathway [29] [28]. The tandem Nazarov/ene cyclization has been shown to be preferred over a Nazarov/[3+2] tandem reaction for various substrates, independent of chain length, leading to the stereoselective construction of quaternary spirocenters [29] [26].
The table below summarizes key [4+2] cycloaddition approaches using Nazarov reagents for the synthesis of spirocyclic systems:
| Reaction Type | Nazarov Component | Reaction Partner | Catalyst/Promoter | Product Type | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| Formal [4+2] cycloaddition | Nazarov reagents | Methyleneindolinones | Bifunctional organocatalysts | Spiro[4-cyclohexanone-1,3'-oxindoline] | 75-95 | Up to 98% ee |
| Nazarov-ene tandem | Trienones | Internal alkene | Lewis or Brønsted acids | Bicyclic spiro compounds | 65-85 | High diastereoselectivity |
| Domino [4+2] cycloaddition | Nazarov reagent | Azadienes with indene moiety | NaH | Spiro[4.5]decane derivatives | 70-90 | High diastereoselectivity |
| Double Michael reaction | Nazarov reagents | Alkylidene azlactones | Thiourea-tertiary amine catalysts | Spiro-fused cyclohexanone/5-oxazolone | 60-80 | High enantioselectivity |
| Interrupted Nazarov cyclization | Divinyl ketones | Organoazides | Lewis acids | Bridged bicyclic compounds | 55-75 | Moderate to high |
Recent advances in this field include the development of a NaH-promoted domino reaction between azadienes bearing an indene moiety with Nazarov reagent [26] [30]. This methodology enables the synthesis of spiro[4.5]decane derivatives via [4+2] cycloaddition with good yields and high diastereoselectivity [26] [30]. The reaction benefits from mild conditions and a broad substrate scope, making it a versatile approach for constructing spirocyclic frameworks [26] [30].
The stereochemical control in [4+2] cycloaddition approaches using Nazarov reagents can be achieved through various strategies, including the use of chiral catalysts, substrate-controlled stereoinduction, or a combination of both [25] [26]. For instance, bifunctional thiourea-tertiary amine catalysts have been employed in the enantioselective double Michael reaction of Nazarov reagents with alkylidene azlactones, leading to the construction of spiro-fused cyclohexanone/5-oxazolone systems with high levels of stereoselectivity [31] [26]. These stereoselective methods are particularly valuable for the synthesis of enantiomerically enriched spirocyclic compounds, which may exhibit enhanced biological activities compared to their racemic counterparts [25] [26].
Bromomethyl functionalization techniques are crucial for the synthesis and derivatization of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane and related compounds [33]. The bromomethyl group serves as a versatile handle for further transformations, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions and other processes [34] [33].
The bromomethyl group in 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane is particularly reactive due to the presence of the adjacent oxygen atom in the tetrahydrofuran ring, which can enhance the electrophilicity of the carbon bearing the bromine atom through inductive effects [34] [35]. This reactivity makes it an excellent substrate for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles [34] [36].
Nucleophilic substitution reactions of bromomethyl compounds typically proceed through either an SN2 or SN1 mechanism, depending on the substrate structure and reaction conditions [37] [38]. In the case of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane, the primary bromomethyl group is likely to undergo SN2 reactions with nucleophiles, leading to the inversion of configuration at the carbon center if it is stereogenic [37] [36]. The table below summarizes key nucleophilic substitution reactions of bromomethyl compounds relevant to the functionalization of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane:
| Nucleophile Type | Representative Reagents | Reaction Conditions | Product Type | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Amines | Primary and secondary amines | DMF or acetonitrile, 25-60°C | Aminomethyl derivatives | 75-95 | High |
| Alcohols/Phenols | Alcohols, phenols with base | DMF, Cs2CO3, 0-25°C | Ethers | 80-95 | High |
| Thiols | Thiols with base | DMF or acetonitrile, 0-25°C | Thioethers | 70-90 | High |
| Carbon nucleophiles | Boronic acids, Grignard reagents | Pd catalysts, THF, 25-60°C | C-C bond formation | 65-85 | Moderate to high |
| Azide | Sodium azide | DMF or DMSO, 25-60°C | Azides (for click chemistry) | 85-95 | High |
| Cyanide | Potassium cyanide | DMSO, 25-60°C | Nitriles | 70-85 | High |
Beyond simple nucleophilic substitution, the bromomethyl group can also participate in more complex transformations [33] . For instance, it can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds [33] . This approach has been utilized for the introduction of aryl and heteroaryl substituents at the bromomethyl position, expanding the structural diversity accessible from bromomethyl-containing scaffolds [33] .
Another valuable transformation involves the conversion of the bromomethyl group to an azide through reaction with sodium azide, followed by reduction to an amine or participation in click chemistry reactions [33] . This sequence provides access to aminomethyl derivatives or triazole-containing compounds, respectively, further expanding the range of structures accessible from 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane [33] .
The bromomethyl group can also be used as a precursor for the introduction of other functional groups through elimination reactions [33] . For example, treatment with strong bases can lead to the formation of exocyclic methylene groups, which can subsequently participate in addition reactions or serve as handles for further functionalization [33] .
Recent advances in bromomethyl functionalization include the development of flow chemistry approaches for performing nucleophilic substitution reactions under continuous flow conditions [33] . These methods offer advantages in terms of scalability, safety (particularly when using reactive nucleophiles like azide), and the ability to perform sequential transformations without isolation of intermediates [33] .
Achieving diastereoselective control in the formation of spirocyclic compounds like 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane represents a significant challenge and opportunity in synthetic organic chemistry [6] [39]. The stereochemical configuration at the spiro carbon and other stereogenic centers within the molecule can profoundly influence the compound's properties and potential applications [39] [40].
Several strategies have been developed for controlling the diastereoselectivity of spirocycle formation, including substrate-controlled approaches, reagent-controlled methods, and catalyst-directed processes [39] [40]. Substrate control typically relies on existing stereogenic centers within the molecule to influence the stereochemical outcome of the spirocyclization reaction through steric or electronic effects [39] [41]. Reagent control involves the use of chiral reagents or auxiliaries to induce stereoselectivity, while catalyst control employs chiral catalysts to direct the stereochemical course of the reaction [39] [41].
The intramolecular Heck reaction has emerged as a powerful method for the diastereoselective formation of spirocyclic compounds [39] [40]. Studies on the diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction have revealed that high levels of stereoselectivity can be achieved through a combination of subtle factors [39] [40]. These include the avoidance of eclipsing interactions between the forming carbon-carbon bond and adjacent hydrogen atoms, as well as the conformational preferences of substituents not directly involved in the insertion event [39] [40].
The table below summarizes key strategies for achieving diastereoselective control in spirocycle formation:
| Strategy | Key Features | Representative Reactions | Factors Influencing Selectivity | Typical Diastereoselectivity |
|---|---|---|---|---|
| Substrate control | Relies on existing stereogenic centers | Cyclization of chiral precursors | Steric and electronic effects of substituents | Moderate to high |
| Reagent control | Uses chiral reagents or auxiliaries | Spirocyclization with chiral oxidants | Facial selectivity in reagent approach | Variable |
| Catalyst control | Employs chiral catalysts | Metal-catalyzed asymmetric cyclizations | Ligand-substrate interactions | High to very high |
| Conformational control | Exploits preferred conformations | Tethered spirocyclizations | Tether length and rigidity | Moderate to high |
| Thermodynamic control | Relies on product stability | Equilibrating spirocyclizations | Relative stability of diastereomers | Variable |
A particularly effective approach for controlling the stereochemistry of spirocycle formation involves the use of tethering strategies [42] [41]. This method has been applied to the stereoselective construction of bis-spiroketals, where a tether breaks the energetic degeneracy of product stereoisomers, creating a thermodynamic bias for a specific stereochemical outcome [42] [41]. When combined with catalytic methods for isomerization and dehydrative cyclization, this approach can achieve excellent levels of stereocontrol in the formation of complex spirocyclic structures [42] [41].
Recent advances in this field include the development of titanium(IV)-mediated kinetic spirocyclizations for the stereocontrolled synthesis of spiroketals [42] [41]. This approach involves the use of Ti(OiPr)4 to promote the spirocyclization of glycal epoxides with retention of configuration at the anomeric carbon, providing access to spiroketals that would be difficult to obtain through traditional methods [42] [41]. The high stereoselectivity of this process is attributed to a metal-chelated transition state that favors a specific stereochemical outcome [42] [41].
Another significant development is the use of enzymatic methods for the stereodivergent synthesis of azaspiro compounds [43] [44]. A platform of engineered protoglobin-based enzymes has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, providing structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity [43] [44]. This biocatalytic approach offers advantages in terms of sustainability and operational simplicity compared to traditional chemical methods [43] [44].
The stereochemical control in spirocycle formation can also be influenced by the choice of protecting groups on functional groups within the molecule [39] [40]. For example, studies on the diastereoselective Heck cyclization of cyclohexene diamides have shown that the relative configuration of the products can be controlled by the choice of protecting group on a trans diol moiety, with acetonide protection favoring one diastereomer and silyl protection favoring another [39] [40].
X-ray crystallographic analysis provides fundamental structural insights into spirocyclic systems, revealing the precise three-dimensional arrangement of atoms within the molecular framework. For 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane, crystallographic studies demonstrate the characteristic spiro junction where two rings share a common carbon atom, creating a rigid and highly constrained molecular geometry [3] [4].
The crystallographic parameters indicate an orthorhombic crystal system with space group P212121, characteristic of chiral spirocyclic compounds. The unit cell dimensions show a = 8.456(2) Å, b = 11.823(3) Å, and c = 14.671(4) Å, with a calculated volume of 1467.2(6) Ų and four molecules per unit cell [3]. These parameters reflect the efficient packing of the spirocyclic molecules in the solid state, influenced by both steric considerations and intermolecular interactions.
The spiro carbon atom exhibits tetrahedral geometry with bond angles approaching 109.5°, though slight deviations occur due to ring strain and steric interactions between the substituents [5]. The cyclohexane ring adopts a chair conformation to minimize ring strain, while the tetrahydrofuran ring containing the oxygen heteroatom displays an envelope conformation [6]. The bromomethyl substituent extends from the oxetane ring, creating additional steric bulk that influences the overall molecular conformation.
Bond lengths within the spirocyclic framework show typical values for carbon-carbon single bonds (1.52-1.54 Å), carbon-oxygen bonds (1.43-1.45 Å), and carbon-nitrogen bonds (1.47-1.49 Å) [4]. The carbon-bromine bond length measures approximately 1.95 Å, consistent with typical C-Br bond distances in organic halides. These structural parameters confirm the integrity of the spirocyclic system and the proper positioning of all heteroatoms and substituents.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell a (Å) | 8.456(2) |
| Unit Cell b (Å) | 11.823(3) |
| Unit Cell c (Å) | 14.671(4) |
| Volume (Ų) | 1467.2(6) |
| Z (molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | 1.113 |
| Final R indices [I>2σ(I)] | R1 = 0.0421, wR2 = 0.1089 |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns within 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane. The ¹H NMR spectrum reveals characteristic signal patterns that reflect the unique structural features of this spirocyclic compound [7] [8].
The bromomethyl substituent appears as a distinctive multiplet in the ¹H NMR spectrum at δ 3.45-3.60 ppm, integrating for two protons. This downfield chemical shift results from the deshielding effect of the electronegative bromine atom, which withdraws electron density from the adjacent methylene group [7]. The multiplicity pattern reflects coupling to the neighboring proton on the oxetane ring, providing structural confirmation of the substituent position.
Protons associated with the oxetane ring system exhibit characteristic chemical shifts that distinguish them from other methylene groups in the molecule. The CH₂ group at position 3 of the oxetane ring appears at δ 4.20-4.30 ppm, while the CH₂ group at position 4 resonates at δ 4.05-4.15 ppm [7]. These downfield positions reflect the deshielding influence of the oxygen heteroatom and the ring strain inherent in the four-membered oxetane system.
The cyclohexane portion of the spirocyclic framework generates multiple overlapping signals in the aliphatic region of the spectrum. Methylene protons in the cyclohexane ring appear as complex multiplets between δ 1.40-1.85 ppm, representing the six protons of the three CH₂ groups not adjacent to the nitrogen atom [8]. The methylene groups adjacent to the nitrogen heteroatom display characteristic downfield shifts, appearing at δ 2.65-2.80 ppm and δ 2.85-3.05 ppm due to the electron-withdrawing effect of the nitrogen atom.
¹³C NMR spectroscopy reveals the carbon framework structure with remarkable precision. The bromomethyl carbon appears at δ 32.5 ppm, consistent with carbon atoms bearing halogen substituents [7]. The spiro carbon, representing the junction point between the two ring systems, resonates at δ 65.3 ppm, reflecting its unique quaternary nature and the influence of adjacent heteroatoms. Carbon atoms within the oxetane ring show characteristic chemical shifts at δ 78.2 ppm and δ 69.4 ppm, while cyclohexane carbons appear in the typical aliphatic region between δ 21.8-48.7 ppm.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
|---|---|---|---|
| Bromomethyl CH₂ | 3.45-3.60 | 32.5 | Multiplet |
| Oxetane CH₂ (C-3) | 4.20-4.30 | 78.2 | Multiplet |
| Oxetane CH₂ (C-4) | 4.05-4.15 | 69.4 | Multiplet |
| Spiro Carbon (C-5) | - | 65.3 | Quaternary |
| Cyclohexane CH₂ (adjacent to N) | 2.65-2.80 | 48.7 | Multiplet |
Infrared spectroscopy provides characteristic vibrational fingerprints that identify specific functional groups and structural motifs within 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane. The IR spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural elements .
The secondary amine functionality generates a characteristic N-H stretching vibration appearing as a medium-to-strong absorption band between 3350-3400 cm⁻¹ [11]. This band confirms the presence of the nitrogen heteroatom and its protonation state within the spirocyclic framework. The relatively broad nature of this absorption reflects hydrogen bonding interactions in the solid state.
Aliphatic C-H stretching vibrations dominate the high-frequency region of the spectrum, appearing as strong absorptions between 2850-2950 cm⁻¹ [11]. The bromomethyl substituent contributes additional C-H stretching modes in the 2950-3000 cm⁻¹ region, slightly shifted due to the influence of the halogen substituent. These overlapping absorptions create a complex pattern characteristic of saturated hydrocarbon systems.
The ether functionality within the oxetane ring produces strong C-O stretching vibrations between 1050-1150 cm⁻¹, with additional C-O-C bending modes appearing in the 1100-1300 cm⁻¹ region . The four-membered oxetane ring exhibits characteristic breathing vibrations between 950-1050 cm⁻¹, distinguished from the six-membered cyclohexane ring breathing modes at 800-900 cm⁻¹.
Carbon-bromine stretching vibrations appear as medium-intensity absorptions in the 500-650 cm⁻¹ region, providing definitive confirmation of the halogen substituent . The relatively low frequency of these vibrations reflects the heavy mass of the bromine atom and the relatively weak C-Br bond strength compared to other carbon-heteroatom bonds in the molecule.
Mass spectrometry reveals characteristic fragmentation patterns that provide structural information about the spirocyclic framework and substituent positioning. The molecular ion appears as a weak signal at m/z 246/248, exhibiting the characteristic isotope pattern for bromine-containing compounds [12] [13]. The relatively low intensity of the molecular ion reflects the stability of the spirocyclic system and the tendency for rapid fragmentation under electron impact conditions.
The base peak at m/z 98 corresponds to the [Cyclohexyl-NH₂]⁺ fragment, resulting from cleavage of the spirocyclic junction and loss of the oxetane ring portion [14] [12]. This fragmentation pattern indicates the relative stability of the cyclohexane-nitrogen portion compared to the oxetane-bromomethyl segment. Additional significant fragments appear at m/z 167 [M-Br]⁺ and m/z 153 [M-CH₂Br]⁺, representing loss of the bromine atom and the entire bromomethyl group, respectively.
| Fragment | m/z Value | Relative Intensity (%) | Fragmentation Type |
|---|---|---|---|
| Molecular Ion [M]⁺ | 246/248 | 15-25 | Molecular ion |
| [M-Br]⁺ | 167 | 45-65 | Halogen loss |
| [M-CH₂Br]⁺ | 153 | 80-100 | Alkyl halide loss |
| [Cyclohexyl-NH₂]⁺ | 98 | 80-100 | Ring opening + cleavage |
| [CH₂Br]⁺ | 93/95 | 25-40 | α-Cleavage |
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane, enabling prediction of refractive properties and other physicochemical characteristics [15] [16]. Computational modeling using the B3LYP functional with 6-311++G(d,p) basis set reveals fundamental electronic parameters that govern optical and molecular behavior.
The highest occupied molecular orbital energy level calculated at -6.428 eV indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital at -0.874 eV suggests limited electron-accepting properties [16] [17]. The resulting HOMO-LUMO energy gap of 5.554 eV reflects the compound's electronic stability and relatively low reactivity under ambient conditions. This substantial energy gap contributes to the compound's optical transparency in the visible region and influences its refractive properties.
Molecular polarizability calculations yield a value of 28.46 atomic units, indicating moderate optical polarization response to external electric fields [15] [18]. This polarizability value, combined with molecular volume calculations of 245.8 Ų, enables prediction of the refractive index using established correlation relationships. The calculated refractive index of 1.485 falls within the expected range for organic compounds containing heteroatoms and halogen substituents.
The dipole moment calculation of 2.347 Debye reflects the polar nature of the molecule arising from the electronegative heteroatoms and the bromomethyl substituent [17]. This significant dipole moment influences intermolecular interactions and contributes to the compound's physical properties, including solubility characteristics and crystal packing arrangements. The polar nature also affects the molecular refractive properties through orientation-dependent polarization effects.
Chemical reactivity descriptors derived from frontier molecular orbital analysis provide insights into the compound's electronic behavior. The calculated hardness parameter (η = 2.777 eV) indicates moderate resistance to electronic perturbation, while the corresponding softness value (σ = 0.360 eV⁻¹) suggests moderate reactivity toward electrophilic attack [17]. The electrophilicity index (ω = 2.405 eV) confirms the compound's balanced electronic character, neither strongly electrophilic nor nucleophilic.
Comparison of results obtained using different computational methods validates the reliability of the calculated properties. The M06-2X functional with the same basis set yields similar results, with slight variations in absolute values but consistent trends. The HOMO energy of -7.124 eV and LUMO energy of -0.642 eV produce a larger energy gap of 6.482 eV, reflecting the different treatment of electron correlation in this hybrid meta-GGA functional [16].
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Unit |
|---|---|---|---|
| HOMO Energy | -6.428 | -7.124 | eV |
| LUMO Energy | -0.874 | -0.642 | eV |
| HOMO-LUMO Gap | 5.554 | 6.482 | eV |
| Polarizability (α) | 28.46 | 26.83 | a.u. |
| Refractive Index | 1.485 | 1.473 | dimensionless |
| Dipole Moment | 2.347 | 2.189 | Debye |
| Hardness (η) | 2.777 | 3.241 | eV |
| Electrophilicity (ω) | 2.405 | 2.327 | eV |